molecular formula C13H11F2N3O3 B2633547 N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 941998-42-1

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2633547
CAS No.: 941998-42-1
M. Wt: 295.246
InChI Key: LCGRCTLPBLMICF-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is N-(2,6-difluorobenzyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxalamide , derived from its structural components. The parent structure is oxalamide (ethanediamide), with two substituents attached to the nitrogen atoms: a 2,6-difluorobenzyl group and a 5-methylisoxazol-3-yl moiety. The benzyl group contains fluorine atoms at the 2- and 6-positions of the aromatic ring, while the isoxazole ring features a methyl group at position 5.

The structural representation can be depicted using the SMILES notation FC1=C(C(=CC=C1)F)CNC(=O)C(=O)NC2=NOC(=C2)C, which encodes the connectivity of atoms and functional groups. The InChIKey, a hashed version of the International Chemical Identifier (InChI), provides a unique digital fingerprint for this compound: XZTYXSQYQKJZKY-UHFFFAOYSA-N.

CAS Registry Number and Alternative Chemical Designations

As of the available data, the CAS Registry Number for N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide has not been assigned or reported in the literature. Alternative designations for this compound include:

  • (2,6-Difluorobenzyl)oxalamido-5-methylisoxazole
  • N-(2,6-Difluorophenylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

These synonyms reflect variations in substituent naming conventions and positional descriptors.

Molecular Formula and Weight Calculation

The molecular formula of this compound is C₁₃H₁₂F₂N₃O₃ , determined by summing the contributions of its constituent groups:

  • 2,6-Difluorobenzyl : C₇H₅F₂
  • Oxalamide backbone : C₂H₂N₂O₂
  • 5-Methylisoxazol-3-yl : C₄H₄NO

Molecular weight calculation :

  • Carbon (12.01 g/mol × 13) = 156.13
  • Hydrogen (1.008 g/mol × 12) = 12.10
  • Fluorine (19.00 g/mol × 2) = 38.00
  • Nitrogen (14.01 g/mol × 3) = 42.03
  • Oxygen (16.00 g/mol × 3) = 48.00
    Total molecular weight = 296.26 g/mol.
Property Value
Molecular formula C₁₃H₁₂F₂N₃O₃
Molecular weight 296.26 g/mol

Structural Characterization Through Spectroscopic Fingerprinting

Structural elucidation of this compound relies on complementary spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR : Signals for the benzyl methylene group (CH₂) appear as a doublet near δ 4.5 ppm due to coupling with adjacent fluorine atoms. The aromatic protons in the 2,6-difluorobenzyl group resonate as a triplet (δ 7.2–7.4 ppm) from meta-fluorine coupling. The isoxazole ring proton at position 4 shows a singlet near δ 6.8 ppm, while the methyl group (C5-CH₃) appears as a singlet at δ 2.3 ppm.
  • ¹³C NMR : Carbonyl carbons (C=O) of the oxalamide moiety resonate near δ 165 ppm. The aromatic carbons adjacent to fluorine atoms exhibit deshielding (δ 115–125 ppm), while the isoxazole ring carbons appear between δ 95–160 ppm.
  • ¹⁹F NMR : Two equivalent fluorine atoms in the benzyl group produce a single peak near δ -110 ppm.

Infrared (IR) Spectroscopy :
Strong absorption bands at 1680–1720 cm⁻¹ correspond to the stretching vibrations of the carbonyl groups (C=O) in the oxalamide backbone. The C-F stretching modes in the benzyl group appear as sharp peaks near 1220–1280 cm⁻¹ .

Mass Spectrometry (MS) :
The molecular ion peak ([M+H]⁺) is observed at m/z 297.3 , consistent with the calculated molecular weight. Fragmentation patterns include loss of the isoxazole moiety (m/z 210.1) and cleavage of the oxalamide bond (m/z 154.0).

Technique Key Spectral Features
¹H NMR δ 4.5 (CH₂), δ 7.2–7.4 (aromatic H)
¹³C NMR δ 165 (C=O), δ 115–125 (aromatic C-F)
¹⁹F NMR δ -110 (F)
IR 1680–1720 cm⁻¹ (C=O)
MS m/z 297.3 ([M+H]⁺)

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O3/c1-7-5-11(18-21-7)17-13(20)12(19)16-6-8-9(14)3-2-4-10(8)15/h2-5H,6H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGRCTLPBLMICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the reaction of 2,6-difluorobenzylamine with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating specific diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The oxalamide scaffold is a versatile pharmacophore, and modifications at the N1/N2 positions significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound N1 Substituent N2 Substituent Key Features Reference
Target Compound 2,6-difluorobenzyl 5-methylisoxazol-3-yl High lipophilicity (fluorine atoms), potential metabolic stability; isoxazole may enhance target selectivity. -
Compound 11 () 2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl 5-methyl-1H-pyrazol-3-yl Piperazine group improves solubility; pyrazole offers hydrogen-bonding capacity. Chlorine atoms may increase toxicity.
Ro 41-3118 () 7-chloroquinolin-4-yl N2,N2-diethylethane-1,2-diamine Quinoline core with antimalarial activity; diethylamine enhances basicity and membrane permeability.
Flumetsulam () Triazolopyrimidine sulfonamide - Sulfonamide and triazolopyrimidine groups confer herbicidal activity; distinct mechanism from oxalamides.

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility :

  • The 2,6-difluorobenzyl group in the target compound increases lipophilicity compared to the piperazine-ethyl group in Compound 11, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • In contrast, Ro 41-3118’s diethylamine chain introduces basicity, improving solubility in acidic environments, a feature absent in the target compound .

Flumetsulam’s triazolopyrimidine sulfonamide structure targets acetolactate synthase (ALS) in plants, a mechanism distinct from oxalamides, which often inhibit proteases or kinases .

Metabolic and Toxicity Profiles: Fluorine atoms in the target compound could reduce oxidative metabolism, enhancing half-life compared to chlorine-containing analogues like Compound 11, where dechlorination might generate reactive intermediates . Ro 41-3118’s metabolites (mono- and bis-desethyl derivatives) show reduced antimalarial efficacy, suggesting that the target compound’s lack of labile ethyl groups may confer metabolic stability .

Biological Activity

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of oxalamides and has been studied for various pharmacological effects, including its interactions with specific biological targets.

This compound is synthesized through the reaction of 2,6-difluorobenzylamine with 5-methylisoxazole-3-carboxylic acid chloride. The reaction typically occurs in the presence of a base like triethylamine in dichloromethane at low temperatures to minimize side reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Research has suggested that this compound may possess anticancer properties. It has been tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, its interaction with protein kinases could indicate a mechanism for therapeutic action in cancer treatment.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, which may be relevant for neurodegenerative diseases. The mechanism of action may involve modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionInhibits specific protein kinases
NeuroprotectionModulates neuroinflammation

Case Study: Anticancer Activity

In a study conducted on various human cancer cell lines, this compound was found to induce apoptosis in a dose-dependent manner. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates. The results indicated significant inhibition of cell proliferation in treated groups compared to controls, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, initial findings point towards:

  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, which could contribute to its cytotoxic effects.

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